1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[3-NITRO-5-(3-PYRIDYLOXY)PHENYL]-3-PIPERIDINECARBOXAMIDE
Overview
Description
1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[3-NITRO-5-(3-PYRIDYLOXY)PHENYL]-3-PIPERIDINECARBOXAMIDE is a complex organic compound that features a pyrazole ring, a sulfonyl group, a nitro group, and a piperidinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[3-NITRO-5-(3-PYRIDYLOXY)PHENYL]-3-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. Common methods for synthesizing pyrazoles include cycloaddition reactions, condensation of hydrazines with 1,3-diketones, and oxidative cyclization of hydrazones . The sulfonyl group can be introduced via sulfonation reactions, often using reagents such as sulfur trioxide or chlorosulfonic acid .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[3-NITRO-5-(3-PYRIDYLOXY)PHENYL]-3-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The sulfonyl group can be reduced to a thiol.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions on the pyrazole ring could introduce various functional groups .
Scientific Research Applications
1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[3-NITRO-5-(3-PYRIDYLOXY)PHENYL]-3-PIPERIDINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[3-NITRO-5-(3-PYRIDYLOXY)PHENYL]-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with proteins, leading to changes in cellular pathways and biological effects .
Comparison with Similar Compounds
Similar Compounds
1-METHYL-1H-PYRAZOLE-4-SULFONYL CHLORIDE: Similar in structure but lacks the piperidinecarboxamide moiety.
1-(2’-Chloro-5’-sulfophenyl)-3-methyl-5-pyrazolone: Contains a pyrazole ring and sulfonyl group but differs in other substituents.
Uniqueness
1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[3-NITRO-5-(3-PYRIDYLOXY)PHENYL]-3-PIPERIDINECARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)sulfonyl-N-(3-nitro-5-pyridin-3-yloxyphenyl)piperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O6S/c1-25-14-20(12-23-25)34(31,32)26-7-3-4-15(13-26)21(28)24-16-8-17(27(29)30)10-19(9-16)33-18-5-2-6-22-11-18/h2,5-6,8-12,14-15H,3-4,7,13H2,1H3,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDLRTDDQXFEIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC(=CC(=C3)OC4=CN=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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